molecular formula C12H26Cl2N2O4S2 B606108 Bicisate dihydrochloride CAS No. 14344-58-2

Bicisate dihydrochloride

Cat. No.: B606108
CAS No.: 14344-58-2
M. Wt: 397.37
InChI Key: HKASNZKRIQURIX-BZDVOYDHSA-N
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Mechanism of Action

Target of Action

Bicisate dihydrochloride, also known as ethyl cysteinate dimer (ECD), is primarily used as a tracer in conjunction with technetium Tc99m to measure cerebral blood flow . Its primary target is the brain, specifically the areas affected by stroke .

Mode of Action

This compound forms a stable, lipophilic complex with technetium Tc99m that can cross the blood-brain barrier . This complex is retained in the brain due to stereospecific de-esterification to hydrophilic acid derivatives . Both DD and LL isomers demonstrate brain uptake, but only the LL isomer presents brain retention . The localization of bicisate in the brain is performed by passive diffusion and the presence of slow hydrolysis in the blood .

Biochemical Pathways

The biochemical pathway of this compound involves its conversion into a hydrophilic acid derivative through stereospecific de-esterification . This process allows the compound to be retained in the brain, contributing to its function as a tracer for cerebral blood flow .

Pharmacokinetics

The pharmacokinetic profile of this compound in blood fits a three-compartment model with half-lives of 43 seconds, 49.5 minutes, and 533 minutes . Its neutral and lipophilic nature provides it with high stability, allowing it to be used several hours after preparation .

Result of Action

The primary result of this compound’s action is the localization of stroke in patients. It is used in single photon emission computerized tomography (SPECT) as an adjunct to conventional CT or MRI in the localization of stroke in patients where the presence of a stroke has already been diagnosed .

Action Environment

The action of this compound is influenced by its environment. Its neutral and lipophilic nature allows it to cross the blood-brain barrier, and its stability allows it to be used several hours after preparation . The amount of Tc99m bicisate is stable in the brain until about 6 hours .

Biochemical Analysis

Biochemical Properties

Bicisate dihydrochloride plays a crucial role in biochemical reactions due to its ability to form a stable, lipophilic complex with technetium Tc99m. This complex can cross intact cell membranes and the blood-brain barrier by passive diffusion . The neutral and lipophilic nature of this compound, provided by its N2S2 core, allows it to be used several hours after preparation . The compound interacts with esterases, which metabolize it to form mono- and di-acids . These interactions are essential for its high brain uptake and retention .

Cellular Effects

This compound influences various cellular processes, particularly in the brain. The compound’s ability to cross the blood-brain barrier and cell membranes allows it to localize in brain tissues affected by stroke . The hydrolysis of this compound forms monoacid and diacid derivatives, which result in high brain uptake and retention . This uptake is dependent on the blood flow directed to the brain, making it an effective tracer for identifying areas affected by stroke .

Molecular Mechanism

The molecular mechanism of this compound involves its complexation with technetium Tc99m. This complex is stable and lipophilic, allowing it to cross cell membranes and the blood-brain barrier by passive diffusion . Once in the brain, this compound is metabolized by esterases to form mono- and di-acids . These metabolites are retained in the brain, providing a clear image of cerebral blood flow during SPECT imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability is attributed to its N2S2 core, which allows it to be used several hours after preparation . The retention of this compound in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives . This retention is stable until about six hours post-injection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively crosses the blood-brain barrier and localizes in brain tissues affected by stroke .

Metabolic Pathways

This compound is primarily metabolized by esterases to form mono- and di-acids . These metabolic transformations are crucial for its high brain uptake and retention . The compound and its major metabolites are not protein-bound and are primarily excreted by the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues by passive diffusion . Its lipophilic nature allows it to cross intact cell membranes and the blood-brain barrier . The compound’s distribution is influenced by blood flow, particularly in the brain, where it localizes in areas affected by stroke .

Subcellular Localization

The subcellular localization of this compound is primarily in the brain, where it is retained due to stereospecific de-esterification to hydrophilic acid derivatives . This localization is achieved through passive diffusion across cell membranes and the blood-brain barrier . The compound’s retention in the brain is stable until about six hours post-injection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicisate dihydrochloride is synthesized through the reaction of N,N’-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester with hydrochloric acid. The reaction involves the formation of a stable, lipophilic complex that can cross the blood-brain barrier .

Industrial Production Methods: The industrial production of this compound involves the use of a kit formulation. This kit consists of two nonradioactive vials: Vial A contains this compound and a reducing agent as a lyophilized solid, while Vial B contains a buffer solution. The contents of Vial A are lyophilized and stored under nitrogen, and the pH of the solution before lyophilization is maintained at 2.7 ± 0.25 .

Chemical Reactions Analysis

Types of Reactions: Bicisate dihydrochloride undergoes hydrolysis to form monoacid and diacid derivatives. These derivatives result in high brain uptake and retention .

Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of water as a reagent under physiological conditions. The reaction is facilitated by the presence of enzymes that catalyze the hydrolysis process .

Major Products Formed: The major products formed from the hydrolysis of this compound are the monoacid and diacid derivatives, which are responsible for its high brain uptake and retention .

Comparison with Similar Compounds

  • Ethyl cysteinate dimer
  • Technetium Tc99m ethyl cysteinate dimer

Comparison: Bicisate dihydrochloride is unique in its ability to form a stable, lipophilic complex with technetium Tc99m, allowing it to cross the blood-brain barrier effectively. This property makes it particularly useful in cerebral perfusion imaging compared to other similar compounds .

Properties

IUPAC Name

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKASNZKRIQURIX-BZDVOYDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046656
Record name Bicisate dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14344-58-2
Record name Bicisate dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicisate dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicisate dihydrochloride
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Record name BICISATE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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